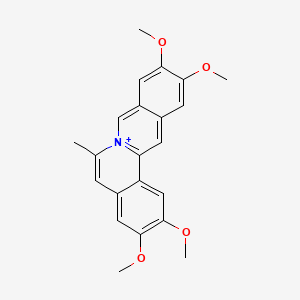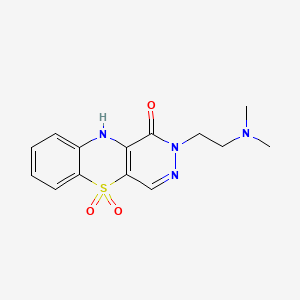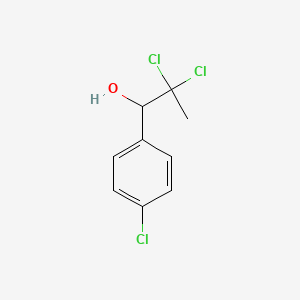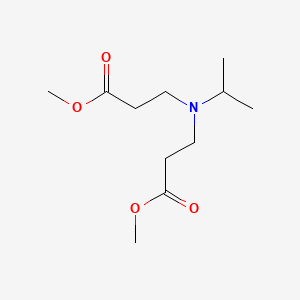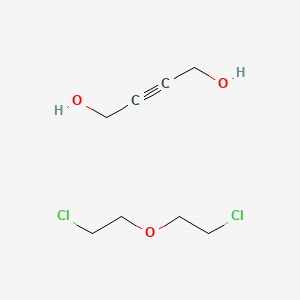
2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl)ethan-1-one is a synthetic organic compound that features a thiazolidine ring and a nitrophenyl group. Compounds with these structural motifs are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl)ethan-1-one typically involves the formation of the thiazolidine ring followed by the introduction of the nitrophenyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazolidine ring through cyclization of appropriate precursors under acidic or basic conditions.
Nitration Reactions: Introduction of the nitro group to the phenyl ring using nitrating agents such as nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: Replacement of functional groups with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl)ethan-1-one may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biological Studies: Investigation of its biological activities, such as antimicrobial or anticancer properties.
Materials Science: Use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl)ethan-1-one would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes or Receptors: Inhibition or activation of specific enzymes or receptors.
Pathway Modulation: Alteration of biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups.
Uniqueness
2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl)ethan-1-one may be unique in its specific combination of functional groups, which could confer distinct biological or chemical properties compared to other similar compounds.
Properties
CAS No. |
83846-64-4 |
|---|---|
Molecular Formula |
C11H11N3O3S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
2-(2-imino-1,3-thiazolidin-3-yl)-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C11H11N3O3S/c12-11-13(4-5-18-11)7-10(15)8-2-1-3-9(6-8)14(16)17/h1-3,6,12H,4-5,7H2 |
InChI Key |
FQZICXNEDHUJQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N)N1CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



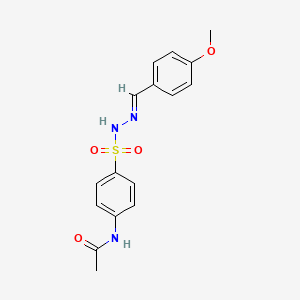
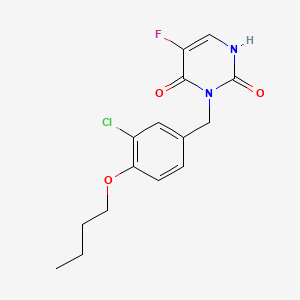
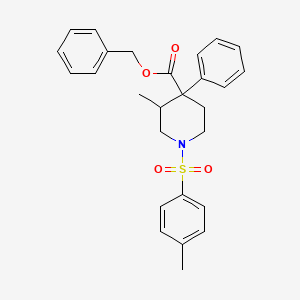


![3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12689693.png)
